molecular formula C19H15FN2O3 B266902 2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide

2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B266902
M. Wt: 338.3 g/mol
InChI Key: FVFRQDVFCSJNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMB or FMB-1, and it has been synthesized using different methods. In

Scientific Research Applications

FMB-1 has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, FMB-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuroscience, FMB-1 has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function. In drug discovery, FMB-1 has been used as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of FMB-1 is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell cycle progression and the induction of apoptosis. FMB-1 has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects
FMB-1 has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of neurotransmitter activity in the brain. FMB-1 has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using FMB-1 in lab experiments is its potential as a lead compound for the development of new drugs. FMB-1 has also been shown to have a range of biochemical and physiological effects, which may make it a useful tool for studying various biological processes. However, one limitation of using FMB-1 in lab experiments is its relatively low yield, which may make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on FMB-1, including the development of more efficient synthesis methods, the study of its potential as a neuroprotective agent and cognitive enhancer, and the development of new drugs based on its structure. Additionally, further research is needed to fully understand the mechanism of action of FMB-1 and its potential applications in various fields.
Conclusion
In conclusion, FMB-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMB-1 has been synthesized using different methods, and it has been studied extensively for its potential applications in cancer research, neuroscience, and drug discovery. FMB-1 has a range of biochemical and physiological effects, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on FMB-1, and further studies are needed to fully understand its potential applications.

Synthesis Methods

FMB-1 can be synthesized using different methods, including the reaction between 2-fluoro-N-(3-nitrophenyl)benzamide and 2-furylacetic acid followed by reduction with palladium on carbon. Another synthesis method involves the reaction between 2-fluoro-N-(3-nitrophenyl)benzamide and 2-furylcarboxylic acid, followed by reduction with sodium dithionite. The yield of FMB-1 using these methods ranges from 30 to 70%.

properties

Product Name

2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C19H15FN2O3

Molecular Weight

338.3 g/mol

IUPAC Name

2-fluoro-N-[3-(furan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C19H15FN2O3/c20-17-9-2-1-8-16(17)19(24)22-14-6-3-5-13(11-14)18(23)21-12-15-7-4-10-25-15/h1-11H,12H2,(H,21,23)(H,22,24)

InChI Key

FVFRQDVFCSJNDV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3)F

Origin of Product

United States

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